molecular formula C17H22N4O2S B2806871 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797968-56-9

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2806871
CAS No.: 1797968-56-9
M. Wt: 346.45
InChI Key: KFSFMRYPQQCMHG-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at position 4, a piperidin-1-yl group at position 6, and a benzenesulfonamide moiety linked via a methylene bridge at position 2. This compound’s structure combines a heterocyclic aromatic system with a sulfonamide group, a configuration commonly associated with biological activity, including antimicrobial, antiviral, or enzyme-inhibitory properties . The piperidinyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the sulfonamide group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-12-17(21-10-6-3-7-11-21)20-16(19-14)13-18-24(22,23)15-8-4-2-5-9-15/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSFMRYPQQCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, also known as PMSA, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PMSA features a complex structure that includes a pyrimidine core linked to a piperidine ring and a benzenesulfonamide group. This unique configuration is believed to contribute to its biological activity. The molecular formula for PMSA is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 278.37 g/mol.

PMSA has been shown to exert its biological effects primarily through the following mechanisms:

  • Inhibition of Tumor Cell Proliferation : PMSA significantly inhibits the proliferation of various tumor cell lines. Studies have demonstrated that it reduces cell viability through mechanisms involving apoptosis and ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Induction of Ferroptosis : Research indicates that PMSA triggers ferroptosis in tumor cells by increasing reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations, which are markers of oxidative stress . The compound's interaction with the KEAP1-NRF2-GPX4 signaling pathway is crucial in mediating these effects. Specifically, PMSA binds to NRF2, inhibiting its activity and leading to decreased expression of antioxidant proteins such as GPX4 .
  • Suppression of Migration : PMSA has also been shown to inhibit the migration of cancer cells, further contributing to its potential as an anti-tumor agent .

Case Studies and Experimental Data

Several studies have explored the biological activity of PMSA:

  • In Vitro Studies : In a controlled laboratory setting, PMSA was tested on various cancer cell lines using MTT assays and colony formation assays. Results indicated a dose-dependent inhibition of cell growth, with significant reductions in colony formation observed at higher concentrations .
  • Molecular Docking Studies : Molecular docking simulations revealed that PMSA has a strong binding affinity for NRF2, suggesting that its mechanism involves direct interaction with this critical regulatory protein in oxidative stress responses .

Table 1: Summary of Biological Activities

ActivityObservations
Tumor Cell ProliferationSignificant inhibition observed (MTT assay)
Ferroptosis InductionIncreased ROS and MDA levels
Cell MigrationSuppressed migration in scratch assays
NRF2 BindingStrong interaction confirmed via docking

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Synthesis Yield
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (Target) Pyrimidine - 4-Methyl, 6-piperidinyl, 2-(benzenesulfonamide-methyl) Not reported Inferred antimicrobial/NNRTI* Not reported
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)... () Pyrrolo[2,3-d]pyrimidine - Cyclopentyl, dimethylcarboxamide, sulfamoylphenylamino Not reported Not specified 31.8%
(E)-4-((4-((4-(4-(2-cyanovinyl)...)thieno[2,3-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide (9a, ) Thieno[2,3-d]pyrimidine - Cyanovinyl, morpholino, methylsulfonylpiperazinyl 205–207 HIV-1 NNRTI 67%
4-[(2-Hydroxy-5-methylbenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide (2g, ) Pyrimidine-Schiff base - Hydroxybenzylidene, pyrimidinyl 255–258 (dec.) Antimicrobial 90%
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Pyrimidine - Diethylamino, methoxybenzenesulfonamide Not reported Not specified Not reported

*NNRTI: Non-nucleoside reverse transcriptase inhibitor.

Key Observations:

Core Heterocycle Variations: The target compound uses a simple pyrimidine core, whereas analogs like 9a () and ’s compound incorporate fused thieno- or pyrrolo-pyrimidine systems. These fused cores enhance planarity and π-stacking interactions, often improving binding to enzymes like HIV-1 reverse transcriptase . Schiff base derivatives () replace the methylene-linked sulfonamide with an imine group, reducing metabolic stability but increasing reactivity for antimicrobial action .

Substituent Effects: The piperidinyl group in the target compound likely improves solubility and target affinity compared to smaller amines (e.g., diethylamino in ) or rigid substituents (e.g., cyclopentyl in ) .

Synthetic Efficiency :

  • Yields for pyrimidine-sulfonamide hybrids vary widely. Schiff bases () achieve >85% yields due to straightforward condensation reactions, while fused heterocycles () require multi-step syntheses with lower yields (31–67%) .

Analytical and Crystallographic Insights

  • Structural Characterization : Tools like SHELX () and ORTEP () are critical for resolving sulfonamide-pyrimidine structures. For example, ’s compound 9a was validated via NMR and X-ray crystallography, confirming the sulfonamide’s hydrogen-bonding role .
  • Computational Modeling : The piperidinyl group’s conformational flexibility in the target compound could be studied using density functional theory (DFT) to predict binding modes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution between a pyrimidine intermediate and benzenesulfonamide derivatives. Key steps include:

  • Pyrimidine Ring Formation : Cyclization of dicarbonyl compounds with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Sulfonamide Coupling : Reaction with benzenesulfonyl chloride in basic conditions (e.g., NaH in DMF) to introduce the sulfonamide group .
  • Piperidine Substitution : Alkylation of the pyrimidine ring using 1-(chloromethyl)-4-methylpiperidine in the presence of K₂CO₃ as a base .
    • Optimization : Yield and purity depend on solvent choice (DMF or NMP), temperature control (60–100°C), and catalyst selection (e.g., phase-transfer catalysts for heterogeneous reactions) . Monitoring via TLC and purification by column chromatography are critical .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its configuration?

  • Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C-S: 1.76–1.81 Å) and angles (e.g., S-N-C: 115–120°), confirming sulfonamide geometry .
  • NMR Spectroscopy : ¹H NMR (δ 2.4–3.1 ppm for piperidine protons) and ¹³C NMR (δ 155–160 ppm for pyrimidine carbons) verify substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 413.1542) .
    • Data Validation : Cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) ensures accuracy .

Q. What preliminary biological activities have been reported, and what assays are used to assess them?

  • Activities :

  • Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR: 0.8–1.2 µM) via fluorescence-based assays .
  • Antimicrobial Screening : MIC assays against S. aureus (MIC: 16 µg/mL) using broth microdilution .
    • Assays :
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD = 120 nM for target receptors) .
  • MTT Assay : Evaluates cytotoxicity in cancer cell lines (e.g., HeLa cells, 72-hour exposure) .

Advanced Research Questions

Q. How does the piperidin-1-yl group influence the compound's interaction with biological targets compared to other substituents?

  • SAR Insights :

  • Piperidine vs. Morpholine : Piperidine's lipophilicity enhances membrane permeability (logP increase by 0.5 units), while morpholine reduces metabolic stability (t₁/₂ < 2 hours in liver microsomes) .
  • Trifluoromethyl Substitution : Replacing piperidine with CF₃ groups alters hydrogen-bonding interactions, reducing kinase inhibition potency (IC₅₀ > 5 µM) .
    • Experimental Validation : Competitive binding assays (ITC) and molecular docking (AutoDock Vina) quantify steric and electronic effects .

Q. What are the common discrepancies in reported biological activities, and how can they be methodologically addressed?

  • Discrepancies :

  • Variability in IC₅₀ Values : Differences in assay buffers (e.g., Tris vs. HEPES) affect ionic strength and enzyme activity .
  • Contradictory MIC Results : Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) require standardized CLSI protocols .
    • Resolution :
  • Assay Standardization : Use uniform buffer systems (e.g., 50 mM HEPES, pH 7.4) and reference controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Meta-Analysis : Cross-study comparisons using databases like ChEMBL to identify outliers .

Q. What advanced computational methods are employed to predict the compound's pharmacokinetics and stability?

  • Methods :

  • Molecular Dynamics (MD) : Simulates aqueous solubility (e.g., ~2.1 mg/mL predicted) and blood-brain barrier penetration (Pe > 5 × 10⁻⁶ cm/s) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation) and toxicity (AMES test negativity) .
    • Validation : Correlate computational predictions with in vitro hepatocyte stability assays .

Q. How do structural modifications (e.g., replacing piperidine with morpholine) affect the compound's efficacy and selectivity?

  • Case Study :

  • Morpholine Derivative : Reduced kinase inhibition (IC₅₀: 3.5 µM vs. 1.2 µM for piperidine) due to weaker hydrophobic interactions .
  • Pyridazine Analog : Enhanced selectivity for PDE5 over PDE6 (10-fold) via altered π-π stacking .
    • Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by hierarchical clustering of bioactivity data .

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